molecular formula C16H22N2O3 B051628 (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone CAS No. 119906-49-9

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone

Cat. No.: B051628
CAS No.: 119906-49-9
M. Wt: 290.36 g/mol
InChI Key: TZEQABAXFGVJED-AWEZNQCLSA-N
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Description

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is a chiral imidazolidinone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone typically involves the reaction of tert-butylamine with a suitable carbonyl compound under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinone oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Typical reagents include alkyl halides and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone oxides, while substitution reactions can produce a variety of substituted imidazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibiotic Development
(S)-1-Z-2-tert-butyl-3-methyl-4-imidazolidinone has been investigated as a scaffold for developing next-generation antibiotics, particularly oxazolidinones. These compounds are crucial due to their activity against Gram-positive and some Gram-negative bacteria. Research indicates that modifications to the imidazolidinone structure can enhance bacterial uptake and overcome resistance mechanisms, making it a valuable candidate for antibiotic development .

Anticancer Agents
The compound has also been explored for its potential as an anticancer agent. Studies have shown that imidazolidinones can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The ability to modify the side chains allows for the optimization of bioactivity, making this compound a target for further research in oncology .

Organic Synthesis

Chiral Catalysts
this compound serves as a chiral auxiliary in asymmetric synthesis. Its use in various catalytic reactions, such as the Pictet–Spengler reaction, demonstrates its effectiveness in producing enantiomerically enriched products. The compound's ability to influence stereochemistry is critical in synthesizing pharmaceuticals and fine chemicals .

Synthesis of Complex Molecules
The compound is utilized in the synthesis of complex organic molecules, including amino acid derivatives and other biologically active compounds. Its robustness under various reaction conditions allows chemists to explore diverse synthetic pathways, increasing the efficiency of producing target molecules .

Case Studies

StudyApplicationFindings
PMC9942527Antibiotic DevelopmentIdentified structural motifs that enhance permeability and efflux susceptibility in Gram-negative bacteria using analogues of oxazolidinones .
ACS JournalsChiral CatalysisDemonstrated the effectiveness of this compound as a chiral auxiliary in diastereoselective reactions, leading to high yields of desired products .
Sigma-Aldrich ResearchOrganic SynthesisExplored the synthesis of enantiomerically pure compounds from amino acids via imidazolidinone derivatives, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone involves its interaction with specific molecular targets. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone: The enantiomer of the compound, with different stereochemistry.

    1-tert-Butyl-3-methyl-4-imidazolidinone: A non-chiral analog with similar structural features.

    2-tert-Butyl-3-methyl-4-imidazolidinone: A positional isomer with the tert-butyl group at a different position.

Uniqueness

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and other applications requiring enantiomerically pure compounds.

Biological Activity

(S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone is a chiral imidazolidinone compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H22N2O3
  • Molecular Weight : 290.36 g/mol
  • CAS Number : 119906-49-9

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with a suitable carbonyl compound, often facilitated by chiral catalysts to ensure the formation of the desired enantiomer. The optimization of reaction conditions such as temperature and solvent is crucial for achieving high yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It may function as a ligand that binds to specific enzymes or receptors, thereby modulating their activity. The precise pathways and molecular targets are context-dependent but are essential for its potential therapeutic applications.

Biological Activity

Research into the biological activity of this compound has indicated several promising avenues:

Antimicrobial Activity

Studies have shown that compounds with imidazolidinone structures can exhibit antimicrobial properties. For instance, derivatives of imidazolidinones have been reported to inhibit the growth of various bacterial strains, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to assess the effects of this compound on cancer cell lines. Results indicate that this compound may induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .

Case Studies

Several studies highlight the biological relevance of this compound:

  • Antibacterial Efficacy : A study demonstrated that derivatives of this compound could effectively inhibit bacterial growth in vitro, showcasing its potential as a lead compound for antibiotic development .
  • Cytotoxic Effects : Research involving various cancer cell lines revealed that this compound exhibited significant cytotoxic effects, leading to further investigations into its mechanism of action against tumor cells .

Comparative Analysis with Other Compounds

Compound NameStructure TypeBiological ActivityReferences
This compoundImidazolidinoneAntimicrobial, Cytotoxic
SulbactamBeta-lactamAntibiotic
TazobactamBeta-lactamase InhibitorAntibiotic

Properties

IUPAC Name

benzyl (2S)-2-tert-butyl-3-methyl-4-oxoimidazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)14-17(4)13(19)10-18(14)15(20)21-11-12-8-6-5-7-9-12/h5-9,14H,10-11H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEQABAXFGVJED-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1N(C(=O)CN1C(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350799
Record name (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119906-49-9
Record name (S)-1-Z-2-tert-Butyl-3-methyl-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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